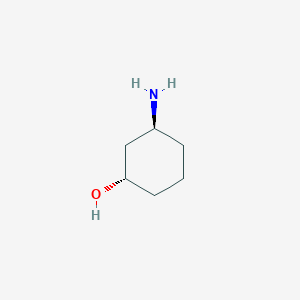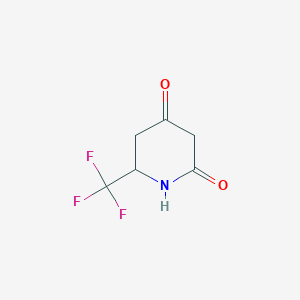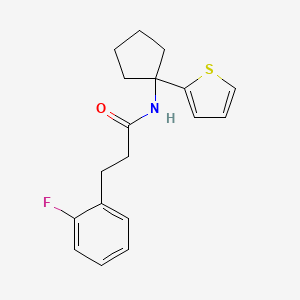
3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the fluorophenyl group and the propanamide backbone, are common in medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between an acid and an amine. For example, the synthesis of the compound in paper was achieved in one step from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. Similarly, the synthesis of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide would likely involve the coupling of 2-fluorophenyl propanoic acid with an appropriate amine containing the thiophen-2-yl cyclopentyl moiety.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques such as NMR, UV, and mass spectrometry . These techniques would be applicable to determine the structure of 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide, ensuring the correct synthesis and purity of the compound.
Chemical Reactions Analysis
The propanamide moiety is a common functional group that can participate in further chemical reactions. For instance, the propanamide in paper was used as a precursor for the synthesis of functionalized cyclopropanes. The fluorophenyl group could also undergo various reactions, such as Suzuki coupling, if the fluorine atom is in an appropriate position for activation.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide would be influenced by its functional groups. The presence of the fluorophenyl group could affect the compound's lipophilicity and electronic properties, which are important for its interaction with biological targets . The thiophen-2-yl group could contribute to the compound's electronic characteristics and potentially its stability and reactivity.
Relevant Case Studies
While there are no direct case studies on the compound , the papers provided discuss related compounds with similar structural features. For example, paper describes the analgesic activity of a TRPV1 antagonist with a fluorophenyl group, indicating potential therapeutic applications. Paper discusses the importance of the fluorophenyl moiety in glucocorticoid receptor binding and activity, suggesting that the compound could also interact with biological targets in a meaningful way.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural similarities to "3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide" have been synthesized and characterized through various chemical analyses, demonstrating the breadth of synthetic chemistry in producing complex molecules. For example, derivatives of flurbiprofen, a known NSAID, have been synthesized to explore their potential pharmacological properties. These synthetic efforts involve reactions between amine and flurbiprofen precursors, yielding compounds analyzed via NMR, IR, UV, and mass spectral data to confirm their structures (Manolov, Ivanov, & Bojilov, 2021; Manolov, Ivanov, & Bojilov, 2022) (Manolov et al., 2021) (Manolov et al., 2022).
Pharmacological Applications
The pharmacological research on related compounds has explored their potential as therapeutic agents. One study on selective androgen receptor modulators (SARMs) highlights the development of molecules for treating androgen-dependent diseases, examining their pharmacokinetics and metabolism in preclinical studies (Wu et al., 2006) (Wu et al., 2006). Another investigation into the metabolism of flutamide, an antiandrogen used in prostate cancer treatment, identifies new metabolites and their formation pathways, contributing to understanding drug safety and efficacy (Goda et al., 2006) (Goda et al., 2006).
Material Science and Molecular Recognition
Research extends beyond pharmacological applications, touching on material science and molecular recognition. For instance, the crystal structure analysis of thiophene-based compounds informs the development of materials with specific electronic or photonic properties (Nagaraju et al., 2018) (Nagaraju et al., 2018). Such studies provide foundational knowledge for designing new materials with applications in electronics, photonics, and nanotechnology.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-15-7-2-1-6-14(15)9-10-17(21)20-18(11-3-4-12-18)16-8-5-13-22-16/h1-2,5-8,13H,3-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPLWWFIRQYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
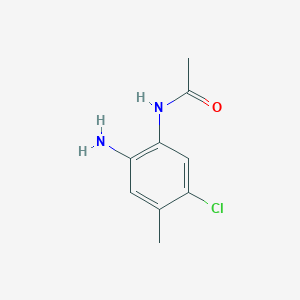
![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)
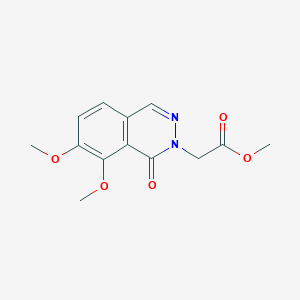
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)
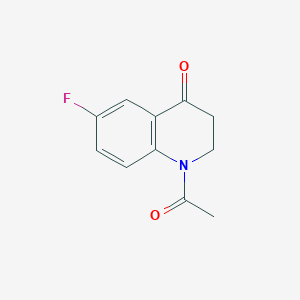
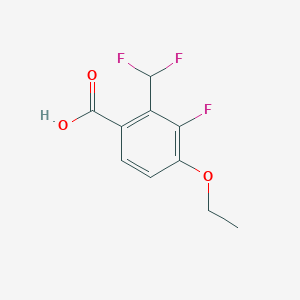
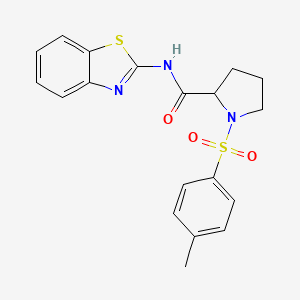
![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
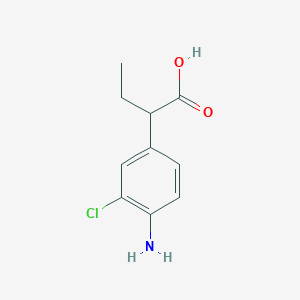
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
